molecular formula C21H11F3N2O4 B12493478 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B12493478
M. Wt: 412.3 g/mol
InChI Key: VYPAKIXFBYMTMZ-UHFFFAOYSA-N
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Description

2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound known for its diverse biological activities. This compound belongs to the class of benzo[g]chromenes, which are heterocyclic compounds containing a benzene ring fused to a chromene moiety. The presence of the trifluoromethoxy group enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One efficient method uses triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid catalyst for the three-component condensation reaction under ambient and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction times, and reusability of the catalyst.

Chemical Reactions Analysis

2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar compounds to 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile include:

The uniqueness of 2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile lies in its trifluoromethoxy group, which enhances its chemical stability and biological activity, making it a valuable compound in various scientific research fields.

Properties

Molecular Formula

C21H11F3N2O4

Molecular Weight

412.3 g/mol

IUPAC Name

2-amino-5,10-dioxo-4-[4-(trifluoromethoxy)phenyl]-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C21H11F3N2O4/c22-21(23,24)30-11-7-5-10(6-8-11)15-14(9-25)20(26)29-19-16(15)17(27)12-3-1-2-4-13(12)18(19)28/h1-8,15H,26H2

InChI Key

VYPAKIXFBYMTMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)OC(F)(F)F)C#N)N

Origin of Product

United States

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